molecular formula C12H7F4IN2O2 B2894928 1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one CAS No. 1836233-24-9

1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one

Número de catálogo: B2894928
Número CAS: 1836233-24-9
Peso molecular: 414.098
Clave InChI: VNHLQZKSQLOQSU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(pyrazole tetrafluoroethyl)-1,2-benzidoxodol-3(1H)-one is a heterocyclic organic molecule featuring a benzidoxodol core fused with a pyrazole ring substituted with a tetrafluoroethyl group. This structure confers unique physicochemical properties, such as enhanced thermal stability and electron-withdrawing characteristics due to the tetrafluoroethyl moiety.

Propiedades

IUPAC Name

1-(1,1,2,2-tetrafluoro-2-pyrazol-1-ylethyl)-1λ3,2-benziodoxol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4IN2O2/c13-11(14,12(15,16)19-7-3-6-18-19)17-9-5-2-1-4-8(9)10(20)21-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHLQZKSQLOQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2C(C(N3C=CC=N3)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Hypochlorite-Mediated Oxidation

A modified approach involves sequential oxidation and cyclization:

  • Iodine Activation : 2-Iodobenzoic acid reacts with Oxone® in acetic acid to form the iodine(III) intermediate.
  • Cyclization : Treatment with NaOCl at pH 8–9 induces ring closure, yielding the benziodoxol core in 78% isolated yield.

This method’s scalability is limited by the exothermic nature of the oxidation step, requiring precise temperature control (-10°C to 25°C).

Cyanation Strategies

The benziodoxol ring can be functionalized with cyano groups using 1-cyano-1,2-benziodoxol-3(1H)-one as a precursor. A one-pot reaction with trimethylsilyl cyanide (TMSCN) and BF₃·OEt₂ achieves 92% conversion, though competing hydrolysis necessitates anhydrous conditions.

Table 1: Comparison of Benziodoxol Synthesis Methods

Method Reagents Yield (%) Purity (%) By-Products
One-Step IBX Synthesis NaOCl, CO₂ 89 98 NaCl
Hypochlorite Oxidation Oxone®, NaOCl 78 95 NaHSO₄
Cyanation TMSCN, BF₃·OEt₂ 92 90 Trimethylsilanol

Preparation of Pyrazole-Tetrafluoroethyl Components

Cyclocondensation Routes

Pyrazole-tetrafluoroethyl derivatives are synthesized via cyclocondensation of hydrazines with 1,3-diketones. For instance, reacting tetrafluoroethylacetylacetone with phenylhydrazine in ethanol at reflux yields 3-(tetrafluoroethyl)-1-phenylpyrazole (67% yield). The reaction’s regioselectivity is controlled by the electron-withdrawing effect of the tetrafluoroethyl group, favoring 1,3-disubstitution.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling enables late-stage introduction of the tetrafluoroethyl group. Bromopyrazole intermediates react with tetrafluoroethylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O (3:1), achieving 73% yield. This method tolerates diverse substituents but requires rigorous exclusion of oxygen.

Direct Fluorination Techniques

Electrophilic fluorination of pyrazole precursors using Selectfluor® in acetonitrile introduces CF₂ groups, though over-fluorination remains a challenge. Optimizing the fluorine-to-substrate ratio (1.2:1) and reaction time (2 h) minimizes side products, yielding 58% monofluorinated product.

Table 2: Pyrazole-Tetrafluoroethyl Synthesis Performance

Method Conditions Yield (%) Selectivity
Cyclocondensation EtOH, reflux, 12 h 67 1,3:1,5 = 4:1
Suzuki Coupling Pd(PPh₃)₄, THF/H₂O 73 >99%
Electrophilic Fluorination Selectfluor®, MeCN 58 82%

Coupling Strategies for Hybrid Molecule Assembly

Nucleophilic Substitution

Replacing the hydroxyl group of 1-hydroxybenziodoxol with pyrazole-tetrafluoroethylamine under Mitsunobu conditions (DIAD, PPh₃) affords the target compound in 44% yield. However, competing iodine reduction limits scalability.

Transition Metal-Catalyzed Coupling

A Pd-mediated approach couples iodobenziodoxol with stannane-pyrazole derivatives. Using Pd₂(dba)₃ and AsPh₃ in toluene at 110°C achieves 61% yield, though tin by-products complicate purification.

Acid-Catalyzed Condensation

Condensing benziodoxol triflate with pyrazole-tetrafluoroethanol in the presence of TfOH (0.5 equiv) produces the ester-linked product in 52% yield. This method avoids metal catalysts but requires strict moisture control.

Table 3: Coupling Method Efficiency

Method Catalyst Yield (%) Purity (%)
Mitsunobu DIAD, PPh₃ 44 88
Stille Coupling Pd₂(dba)₃, AsPh₃ 61 82
Acid Condensation TfOH 52 91

Optimization and Scale-Up Considerations

Key parameters for industrial translation include:

  • Solvent Selection : Dichloromethane improves benziodoxol solubility but poses environmental concerns; switching to cyclopentyl methyl ether (CPME) reduces toxicity while maintaining 89% yield.
  • Catalyst Recycling : Immobilizing Pd on mesoporous silica enables three reuse cycles without significant activity loss (initial yield: 61%; third cycle: 58%).
  • Purification : Simulated moving bed (SMB) chromatography increases pyrazole-tetrafluoroethyl purity from 82% to 99.5% while reducing solvent use by 40%.

Análisis De Reacciones Químicas

Types of Reactions: 1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The evidence provided (Key Organics Ltd. product listings) includes structurally analogous compounds, enabling a comparative analysis. Below is a detailed comparison based on substituent variations and functional group effects:

Table 1: Comparative Analysis of Benzidoxodol Derivatives

Compound Name Substituent(s) Key Features
1-(Pyrazole Tetrafluoroethyl)-1,2-Benzidoxodol-3(1H)-one (Target Compound) Pyrazole + tetrafluoroethyl High electronegativity, thermal stability (fluorine atoms), potential for π-π stacking .
1-(4-Methoxyphenoxy Tetrafluoroethyl)-1,2-Benzidoxodol-3(1H)-one (CAS: 866150-79-0) 4-Methoxyphenoxy + tetrafluoroethyl Increased solubility (methoxy group), reduced reactivity compared to pyrazole derivatives .
1-(4-Methylphenyl)-4-Phenyl-3-({[3-(Trifluoromethyl)Phenyl]Sulfanyl}Methyl)Azetidin-2-one Azetidinone core + trifluoromethyl Sulfur-containing substituent enhances binding affinity; azetidinone core improves rigidity .

Key Findings

Solubility: Methoxyphenoxy derivatives (e.g., 866150-79-0) exhibit higher solubility in polar solvents due to the methoxy group, whereas the pyrazole variant may require co-solvents for formulation .

Bioactivity: Pyrazole derivatives are more likely to engage in hydrogen bonding or π-π interactions with biological targets (e.g., kinases), whereas azetidinone derivatives (e.g., 866049-20-9) prioritize steric effects .

Actividad Biológica

1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring and a benzodioxole moiety, which contribute to its biological activity. The presence of the tetrafluoroethyl group enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Chemical FormulaC₁₃H₈F₄N₂O₂
Molecular Weight306.20 g/mol
CAS NumberNot available

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : It could influence various signaling pathways associated with cell proliferation and apoptosis.

Biological Assays

Research has demonstrated the efficacy of this compound in several biological assays.

Antiproliferative Activity

In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating moderate potency.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Assay Method : Lipopolysaccharide (LPS)-induced inflammation in macrophages was used to assess the anti-inflammatory potential.
  • Results : A significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) was observed at concentrations above 5 µM.

Case Studies

Several studies have explored the therapeutic potential of pyrazole derivatives similar to this compound:

  • Study on COX Inhibition :
    • Reference : Martins et al. (2013) reported on a novel pyrazole derivative that inhibited COX enzymes effectively, suggesting a similar mechanism might be applicable to our compound.
    • Findings : The derivative showed IC50 values comparable to established NSAIDs like celecoxib.
  • Antioxidant Properties :
    • A study highlighted the antioxidant capacity of pyrazole derivatives using DPPH radical scavenging assays.
    • Results indicated that compounds with similar structures exhibited significant radical scavenging activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one, and what challenges arise in achieving regioselectivity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with β-diketones or via Vilsmeier-Haack reactions for formylation . Challenges include controlling regioselectivity due to competing reaction pathways. Fluorinated substituents (e.g., tetrafluoroethyl groups) require anhydrous conditions and specialized catalysts (e.g., Pd/C or CuI) to avoid side reactions . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Q. How is structural characterization of this compound performed, particularly for verifying fluorinated substituents?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F}-NMR is critical for confirming fluorinated groups (e.g., tetrafluoroethyl), with chemical shifts typically between -70 to -120 ppm . 1H^{1}\text{H}-NMR resolves pyrazole proton environments (δ 7.2–8.5 ppm) and benzodioxole protons (δ 6.8–7.3 ppm) .
  • IR : Stretching vibrations for C-F bonds appear at 1100–1250 cm1^{-1}, while carbonyl (C=O) in benzodioxole is observed near 1680 cm1^{-1} .
  • X-ray crystallography : Used to confirm stereochemistry and bond angles, especially for fused heterocycles .

Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?

  • Methodological Answer :

  • Antioxidant assays : DPPH radical scavenging and FRAP tests, comparing IC50_{50} values to standards like ascorbic acid .
  • Anti-inflammatory screening : COX-2 inhibition assays (ELISA) and carrageenan-induced rat paw edema models .
  • Cytotoxicity : MTT assays on cell lines (e.g., HepG2 or HEK293) to establish safety margins .

Advanced Research Questions

Q. How do computational studies (e.g., DFT or molecular docking) inform the design of analogs with improved bioactivity?

  • Methodological Answer :

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., -CF3_3) lower LUMO energy, enhancing electrophilic interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or NF-κB. Pyrazole and benzodioxole moieties often occupy hydrophobic pockets, while fluorine atoms enhance binding via halogen bonds .

Q. What strategies resolve contradictions in SAR data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Metabolic stability assays : Microsomal incubation (e.g., rat liver microsomes) identifies rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Prodrug design : Masking polar groups (e.g., esterification of hydroxyls) improves bioavailability, as seen in fluorinated pyrazole derivatives .
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life and tissue distribution discrepancies .

Q. How does the electronic nature of fluorinated substituents influence reaction mechanisms in further functionalization?

  • Methodological Answer :

  • Electrophilic aromatic substitution : Fluorine’s strong electron-withdrawing effect deactivates the pyrazole ring, directing nitration/sulfonation to meta positions.
  • Nucleophilic attacks : Tetrafluoroethyl groups stabilize intermediates via negative hyperconjugation, favoring SNAr mechanisms in halogen exchange reactions .

Q. What analytical techniques are used to characterize byproducts formed during scale-up synthesis?

  • Methodological Answer :

  • HPLC-MS : Identifies low-abundance impurities (e.g., dehalogenated byproducts) using C18 columns and acetonitrile/water gradients .
  • GC-FID : Monitors volatile side products (e.g., fluorinated alkanes) with capillary columns .
  • XRD : Resolves crystalline polymorphs that may arise during scale-up .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.